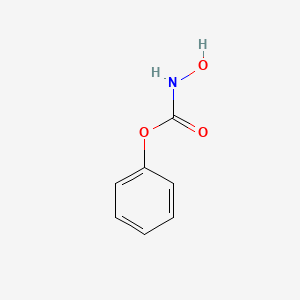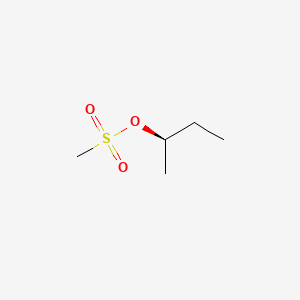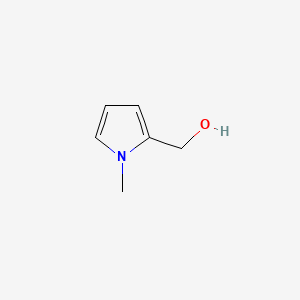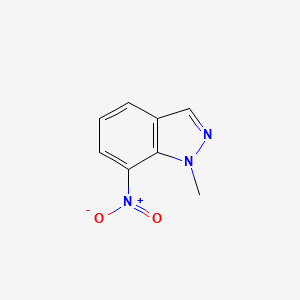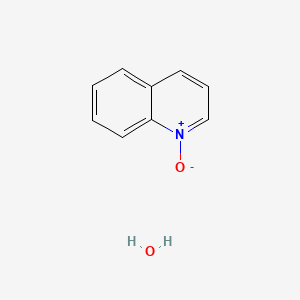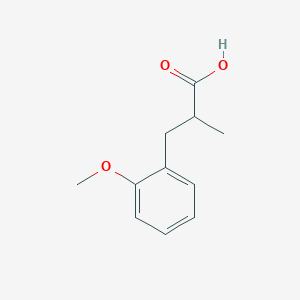
3-(2-Methoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.203 . It is also known by other names such as o-Methoxyhydrocinnamic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-methoxyphenyl)propanoic acid . The InChI key is XSZSNLOPIWWFHS-UHFFFAOYSA-N . The structure of this compound can be represented as COC1=CC=CC=C1CCC(=O)O .
Physical And Chemical Properties Analysis
The melting point of “3-(2-Methoxyphenyl)propionic acid” is between 85°C to 88°C . The purity of this compound is ≥98%
Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
3-(2-Methoxyphenyl)-2-methylpropanoic acid may have potential as a therapeutic agent due to its structural similarity to other phenylpropanoic acids, which are known to possess anti-inflammatory and analgesic properties . Research could explore its efficacy in pain management or as an anti-inflammatory medication.
Agriculture: Growth Regulation and Plant Protection
In agriculture, this compound could be investigated for its ability to act as a growth regulator or as a protective agent against pests and diseases. Its efficacy in these areas could lead to more sustainable farming practices .
Material Science: Polymer Synthesis
The compound’s structural characteristics might make it a candidate for polymer synthesis. Researchers could explore its incorporation into polymers to enhance material properties such as durability, flexibility, or biodegradability .
Environmental Science: Pollutant Degradation
Studies could be conducted to determine if 3-(2-Methoxyphenyl)-2-methylpropanoic acid can aid in the degradation of environmental pollutants. Its potential role in bioremediation processes could be significant for environmental cleanup efforts .
Biochemistry: Enzyme Inhibition
Due to the compound’s specific molecular structure, it could be used in biochemistry research to study enzyme inhibition. This could have implications for understanding metabolic pathways and designing inhibitors for specific enzymes .
Pharmacology: Drug Development
In pharmacology, the compound could be used as a precursor or an intermediate in the synthesis of more complex molecules. Its role in drug development could be pivotal, particularly in the creation of new pharmacological agents .
Analytical Chemistry: Chromatography Standards
3-(2-Methoxyphenyl)-2-methylpropanoic acid could serve as a standard in chromatographic analysis due to its unique chemical properties. It could help in the calibration of equipment and in the development of new analytical techniques .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound could be studied for its properties that may optimize chemical processes. For example, it could be used to improve reaction efficiencies or to develop new catalytic systems .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRORJOEAPJBDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289775 |
Source


|
| Record name | 3-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
52427-12-0 |
Source


|
| Record name | NSC63866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





